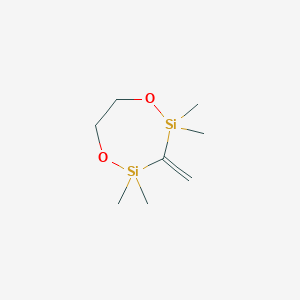
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- can be achieved through the silylative coupling of olefins with vinylsilanes. This method involves the use of a ruthenium catalyst to facilitate the coupling and cyclization of dimethylvinylsilyl-substituted ethylene glycol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium, is common in the industrial synthesis of organosilicon compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- undergoes various chemical reactions, including:
Silylative Coupling: This reaction involves the coupling of olefins with vinylsilanes to form alkenylsilanes and bis(silyl)alkenes.
Cross-Coupling Reactions: Under standard cross-coupling conditions with aryl iodides, the compound forms cine-substitution products.
Common Reagents and Conditions
Ruthenium Catalyst: Used in silylative coupling reactions.
Aryl Iodides: Used in cross-coupling reactions.
Major Products
Alkenylsilanes: Formed through silylative coupling.
Cine-Substitution Products: Formed through cross-coupling with aryl iodides.
Aplicaciones Científicas De Investigación
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of functional materials due to its unique structural properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mecanismo De Acción
The mechanism of action for 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- involves its role as a ligand in catalytic processes. The compound interacts with transition metal catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another organosilicon compound with similar structural features.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares similar reactivity and applications in organic synthesis.
Uniqueness
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is unique due to its specific cyclic structure and the presence of both silicon and oxygen atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical processes .
Propiedades
Número CAS |
824985-52-6 |
|---|---|
Fórmula molecular |
C8H18O2Si2 |
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3-methylidene-1,5,2,4-dioxadisilepane |
InChI |
InChI=1S/C8H18O2Si2/c1-8-11(2,3)9-6-7-10-12(8,4)5/h1,6-7H2,2-5H3 |
Clave InChI |
KOJTXSXBBDVQHV-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(=C)[Si](OCCO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


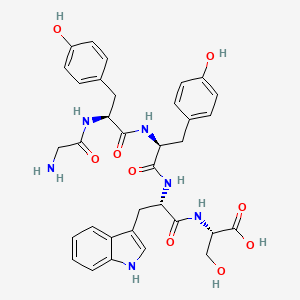
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


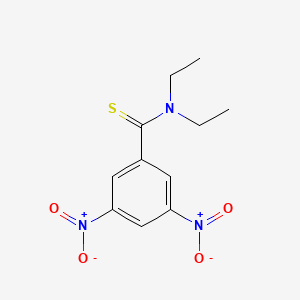
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)

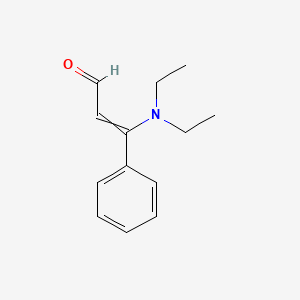
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
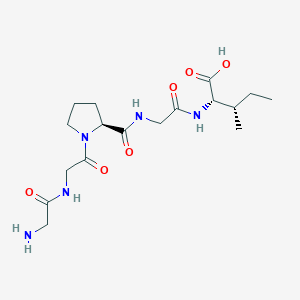

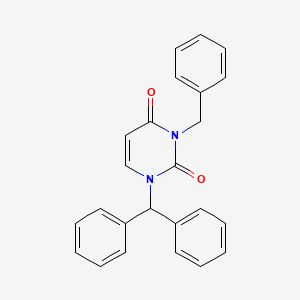
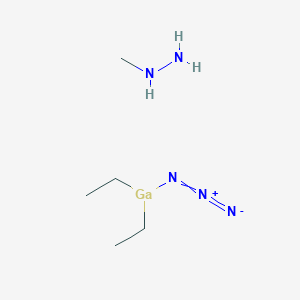
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)
